2-(pyriMidin-2-yl)Malononitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

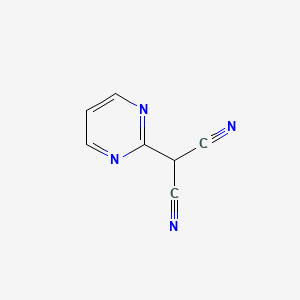

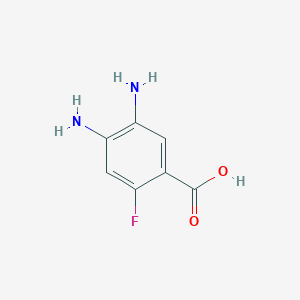

2-(pyriMidin-2-yl)Malononitrile is a compound with the molecular formula C7H4N4 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of 2-(pyriMidin-2-yl)Malononitrile involves a series of reactions. A study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis

The molecular structure of 2-(pyriMidin-2-yl)Malononitrile can be analyzed using computational tools within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) can be used to establish trends that enable making predictions about the chemical characteristics of the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-(pyriMidin-2-yl)Malononitrile can be complex. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pyriMidin-2-yl)Malononitrile can be determined using various methods. For instance, its molecular weight is 144.13 g/mol . More detailed properties can be obtained through experimental studies and validated by theoretical parameters related to the molecular reactivities .科学的研究の応用

Synthesis of Anti-hyperglycemic Compounds

A study by Fatahala et al. (2018) described the synthesis of novel spiro derivatives from pyrrolopyrimidin-4-ylidene-malononitriles as intermediates. These derivatives showed promising anti-hyperglycemic activity in vivo, highlighting the potential of 2-(pyrimidin-2-yl)Malononitrile derivatives in the development of new anti-diabetic medications Synthesis and evaluation of novel spiro derivatives for pyrrolopyrimidines as anti-hyperglycemia promising compounds.

Development of Heterocyclic Derivatives

Research by Beyzaei et al. (2015) focused on synthesizing novel heterocyclic 2-(2-ylidene) malononitrile derivatives, including imidazolidin and tetrahydropyrimidin-2-ylidene malononitrile derivatives. These compounds were synthesized in good yields, contributing to the chemical diversity of heterocyclic compounds Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives.

Recyclization Reactions for Pyrimidines Synthesis

Shvidenko et al. (2010) utilized 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile for synthesizing γ-aminopropylpyrazoles and pyrimidines, demonstrating the versatility of 2-(pyrimidin-2-yl)Malononitrile in the recyclization reactions to create complex pyrimidine structures Recyclization reactions of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile.

Synthesis of Fused Pyrimidine Derivatives

Abdel‐Latif et al. (2007) reported the synthesis of pharmacologically important fused pyrimidine derivatives starting from malononitrile dimer and phenyl isothiocyanate. These derivatives include 4-dicyanomethylidene-1,5-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine and others, underscoring the role of 2-(pyrimidin-2-yl)Malononitrile in medicinal chemistry Synthesis of new purine, pteridine, and other pyrimidine derivatives.

Self-Assembled Rosettes and Nanotubes

Durmus et al. (2013) synthesized N-substituted pyrido[4,3-d]pyrimidines, demonstrating their ability to self-organize into cyclic hexamers and form rosette nanotubes. This study highlights the potential of 2-(pyrimidin-2-yl)Malononitrile derivatives in the development of nanostructures with applications in materials science Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes.

将来の方向性

The future directions for the research on 2-(pyriMidin-2-yl)Malononitrile could involve the development of novel heterocyclic compound libraries with potential biological activities . Furthermore, the synthesis protocol could be developed on a larger scale, indicating the reaction’s potential industrial application .

特性

IUPAC Name |

2-pyrimidin-2-ylpropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXVFFEGGNWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyriMidin-2-yl)Malononitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)

![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)

![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-methoxyphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2997939.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)